Product packaging for BAY1163877(Cat. No.:)

BAY1163877

Cat. No.: B1191585
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fibroblast Growth Factor Receptor (FGFR) Biology and Oncogenesis

Fibroblast Growth Factor Receptors (FGFRs) are a family of transmembrane receptor tyrosine kinases (RTKs) that play crucial roles in various physiological processes, including embryonic development, tissue repair, cell proliferation, differentiation, migration, and angiogenesis. revvity.comrutgers.eduresearchgate.netmdpi.comnih.govharvard.eduoncotarget.com The FGFR family consists of four receptor tyrosine kinases, FGFR1, FGFR2, FGFR3, and FGFR4, and is activated by binding to Fibroblast Growth Factors (FGFs). revvity.comrutgers.edunih.govharvard.edu This ligand binding induces receptor dimerization and transphosphorylation of intracellular kinase domains, triggering downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT/mTOR, STATs, and PLCγ/PKC. revvity.comrutgers.edunih.govharvard.eduoncotarget.comcrownbio.compatsnap.com

Dysregulation of the FGF/FGFR signaling pathway is frequently implicated in the pathogenesis of cancer. revvity.comrutgers.eduresearchgate.netmdpi.comnih.govharvard.educrownbio.compatsnap.comaacrjournals.orgplos.org This aberrant signaling can arise from various genetic alterations, including gene amplification, point mutations, and chromosomal rearrangements (fusions). revvity.comresearchgate.netnih.govharvard.edupatsnap.comaacrjournals.orgplos.orgmdpi.com These alterations can lead to elevated FGFR expression or constitutive activation of the receptor, driving uncontrolled cell proliferation, survival, migration, invasion, angiogenesis, and resistance to therapy. revvity.commdpi.comoncotarget.compatsnap.comaacrjournals.orgplos.org FGFR alterations are found in approximately 7% of human cancers, with gene amplification being the most prevalent type (66%), followed by mutations (26%) and rearrangements (8%). revvity.comnih.govharvard.edupatsnap.com The prevalence and type of FGFR alterations vary across different cancer types. revvity.comnih.govharvard.educrownbio.com

Overview of BAY1163877 as a Pan-FGFR Kinase Inhibitor in Preclinical Research

This compound, also known as rogaratinib (B610551), is an orally available small molecule designed as a potent and selective inhibitor of pan-FGFR kinase activity. harvard.edunih.govaacrjournals.orgtargetmol.comresearchgate.net Preclinical research has demonstrated that this compound specifically inhibits the activity of FGFR1, FGFR2, FGFR3, and FGFR4 both in vitro and in vivo. harvard.edunih.govresearchgate.net It functions by reversibly occupying the ATP-binding pocket within the kinase domain of these receptors. nih.gov

In vitro kinase activity assays have shown that this compound inhibits FGFRs 1, 2, 3, and 4 with high potency in the nanomolar range. harvard.edunih.gov Binding affinity studies have also shown potent binding to all four FGFR subtypes. nih.gov Kinome profiling studies have indicated that this compound is highly selective for FGFRs compared to a broad panel of other kinases. harvard.edunih.govaacrjournals.org

Preclinical studies have evaluated the activity of this compound in various cancer models, including cell lines and xenograft models. harvard.edunih.govaacrjournals.orgresearchgate.netaacrjournals.org These studies have shown that this compound reduces proliferation in FGFR-addicted cancer cell lines from various cancer types, such as lung, breast, colon, and bladder cancer. nih.govtargetmol.comresearchgate.netaacrjournals.org The anti-proliferative effects appear to be mediated by the inhibition of FGFR and downstream signaling pathways like ERK phosphorylation. nih.govtargetmol.com Furthermore, this compound has exhibited strong in vivo efficacy, demonstrating tumor growth inhibition in several cell line- and patient-derived xenograft models characterized by FGFR overexpression or alterations. harvard.edunih.govaacrjournals.orgaacrjournals.org The observed efficacy in these preclinical models has shown a correlation with FGFR mRNA expression levels. nih.gov

Here is a summary of in vitro kinase inhibition data for this compound:

KinaseIC₅₀ (nM)
FGFR11.8 nih.gov, 11.2 medchemexpress.com
FGFR2<1 harvard.edunih.gov, <1 medchemexpress.com
FGFR39.2 nih.gov, 18.5 medchemexpress.com
FGFR41.2 nih.gov, 201 medchemexpress.com

Note: IC₅₀ values may vary slightly between studies.

Research Rationale for Targeting FGFR Dysregulation in Cancer

The frequent identification of aberrant FGFR signaling as a key oncogenic driver in a significant proportion of human cancers provides a strong rationale for targeting this pathway therapeutically. revvity.comrutgers.edumdpi.comnih.govharvard.eduoncotarget.compatsnap.comaacrjournals.orgplos.org Dysregulated FGFRs contribute to various aspects of tumor biology, including uncontrolled proliferation, resistance to apoptosis, increased invasiveness, metastatic potential, and angiogenesis. revvity.commdpi.comoncotarget.compatsnap.comaacrjournals.org

Genetic alterations in FGFR genes, such as amplifications, mutations, and fusions, lead to constitutive activation of the receptor tyrosine kinase activity, independent of or with increased sensitivity to ligand binding. revvity.comnih.govharvard.edupatsnap.comaacrjournals.orgplos.orgmdpi.com This sustained activation drives the downstream signaling cascades that promote malignant phenotypes. revvity.comrutgers.edunih.govharvard.eduoncotarget.compatsnap.com

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Origin of Product

United States

Molecular and Biochemical Characterization of Bay1163877

Kinase Inhibition Profile and Selectivity

BAY1163877 has been characterized for its ability to inhibit kinase activity, particularly that of the FGFR family. researchgate.netselleckchem.comnih.gov Its inhibitory profile and selectivity are key aspects of its pharmacological activity.

Inhibition Potency Against FGFR Isoforms (FGFR1, FGFR2, FGFR3, FGFR4)

Studies have shown that this compound potently inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4 in the nanomolar range. researchgate.netselleckchem.comnih.gov The reported half-maximal inhibitory concentration (IC50) values highlight its potent effect across the FGFR spectrum. selleckchem.comharvard.edunih.govmedchemexpress.commedchemexpress.com

FGFR IsoformIC50 (nM)Source
FGFR11.8 - 11.2 selleckchem.comharvard.edunih.govmedchemexpress.com
FGFR2<1 - 1.4 selleckchem.comharvard.edunih.govmedchemexpress.com
FGFR39.2 - 18.5 selleckchem.comharvard.edunih.govmedchemexpress.com
FGFR41.2 - 201 selleckchem.comharvard.edunih.govmedchemexpress.commedchemexpress.com

These values indicate that this compound is a potent inhibitor of all four FGFR subtypes, with particularly strong potency against FGFR2. selleckchem.comharvard.edunih.govmedchemexpress.com

Kinase Selectivity Profiling Against Non-FGFR Kinases

Selectivity profiling has demonstrated that this compound is highly selective for FGFRs over a broad panel of other kinases. researchgate.netnih.govaacrjournals.org KINOMEscan™ profiling against 468 kinase targets showed that this compound is highly selective for FGFRs. researchgate.netnih.gov At a concentration of 100 nM, only a small number of non-mutant kinases (4 out of 403 tested) showed greater than 65% competition binding. researchgate.netnih.gov Even at a higher concentration of 1 µM, only 18 additional kinases besides FGFR1-4 met this criterion. researchgate.netnih.gov While some inhibition of other kinases like VEGFR2 (KDR) has been noted, the selectivity for FGFRs is significantly higher. selleckchem.comnih.govmedchemexpress.commedchemexpress.comgoogle.com For instance, the binding affinity to VEGFRs was found to be approximately 100-fold lower compared to FGFR1. nih.gov

Adenosine (B11128) Triphosphate (ATP)-Competitive Inhibition Mechanism

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of FGFRs 1-4. researchgate.netharvard.eduharvard.eduaacrjournals.org This means that the compound competes with ATP for binding to the ATP-binding pocket within the kinase domain of the FGFRs. researchgate.netharvard.edunih.govaacrjournals.orgmdpi.com By occupying this pocket, this compound prevents ATP from binding, thereby inhibiting the phosphorylation and subsequent activation of downstream signaling pathways. researchgate.netharvard.educlinicaltrials.govsci-hub.semdpi.com This reversible binding mechanism is characteristic of many small molecule kinase inhibitors. aacrjournals.orgmdpi.comaacrjournals.org

Interaction with FGFR Kinase Domain

The interaction of this compound with the FGFR kinase domain is crucial for its inhibitory activity. harvard.edunih.gov This interaction involves specific binding kinetics and likely involves particular structural interactions within the ATP-binding pocket. researchgate.netharvard.edunih.govaacrjournals.org

Binding Kinetics and Affinity Measurements

This compound has been shown to bind potently to all four FGFR subtypes with single-digit nanomolar affinity. nih.gov Binding affinity (Kd) values have been determined, further illustrating the strength of this interaction. nih.gov

FGFR IsoformKd (nM)Source
FGFR11.6 nih.gov
FGFR25.0 nih.gov
FGFR37.8 nih.gov
FGFR47.6 nih.gov

These Kd values are consistent with the potent inhibitory activity observed in kinase activity assays. nih.gov

Structural Insights from Molecular Modeling

This compound is designed to reversibly occupy the ATP-binding pocket of the kinase domain of FGFRs 1-4. researchgate.netnih.gov While specific detailed structural data from crystal structures of this compound bound to FGFRs may not be widely available in the provided search results larvol.com, the design approach was based on structure aacrjournals.org. ATP-competitive inhibitors like this compound typically bind to the DFG-in conformation of the kinase domain, interacting with residues in the hinge region and the DFG motif. nih.govnih.gov The binding pocket is characterized by a hydrophobic enclosure. scispace.com The ATP-binding pocket is highly conserved among FGFR1, FGFR2, and FGFR3 isoforms, which presents a challenge in designing inhibitors with high selectivity for a single isoform mdpi.com. However, this compound demonstrates potent pan-FGFR inhibition. researchgate.netselleckchem.comharvard.edunih.gov

Cellular Pharmacology and Signaling Pathway Modulation

Impact on FGFR Phosphorylation in Cellular Models

In vitro kinase activity assays and cellular studies have demonstrated that BAY1163877 potently inhibits the phosphorylation of all four FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4 nih.gov. This inhibition of phosphorylation is a key mechanism by which this compound exerts its anti-proliferative effects in various cancer cell lines addicted to FGFR signaling nih.govresearchgate.net.

FGFR1 Phosphorylation Inhibition

This compound has shown potent inhibitory activity against FGFR1. In radiometric kinase activity assays, it inhibited FGFR1 with an IC₅₀ value of 1.8 nM nih.gov. Cellular studies in FGFR1-overexpressing cell lines, such as DMS-114 lung cancer cells, have shown that this compound potently inhibits downstream signaling through ERK1/2 and AKT, which correlates with the inhibition of FGFR1 phosphorylation nih.gov.

FGFR2 Phosphorylation Inhibition

This compound is a highly potent inhibitor of FGFR2 phosphorylation. In radiometric kinase activity assays, it demonstrated an IC₅₀ value of <1 nM for FGFR2 nih.gov. Inhibition of FGFR2 phosphorylation by this compound has been observed in cellular models, including NCI-H716 tumors, and this inhibition mirrors the interruption of ERK phosphorylation, suggesting a direct link between FGFR2 phosphorylation inhibition and downstream pathway modulation nih.gov.

FGFR3 Phosphorylation Inhibition

Inhibition of FGFR3 phosphorylation is also a key activity of this compound. Radiometric kinase activity assays showed an IC₅₀ value of 9.2 nM for FGFR3 nih.gov. Studies involving FGFR3-overexpressing head and neck squamous cell carcinoma xenograft models have shown that this compound can reduce tumor growth, indicating the impact of FGFR3 phosphorylation inhibition in a cellular context researchgate.net.

FGFR4 Phosphorylation Inhibition

This compound inhibits the activity of FGFR4, with an IC₅₀ value of 1.2 nM in radiometric kinase activity assays nih.gov. The inhibition of FGFR4 phosphorylation by rogaratinib (B610551) has been observed in cellular models like MDA-MB-453 cells, correlating with the inhibition of ERK phosphorylation and sensitivity to proliferation inhibition nih.gov.

The following table summarizes the inhibitory potency of this compound against FGFR subtypes:

FGFR SubtypeIC₅₀ (nM) (Radiometric Kinase Assay)Kd (nM) (Binding Assay)
FGFR11.8 nih.gov1.6 nih.gov
FGFR2<1 nih.gov5.0 nih.gov
FGFR39.2 nih.gov7.8 nih.gov
FGFR41.2 nih.gov7.6 nih.gov

Modulation of Downstream Signaling Pathways

Activation of FGFRs typically leads to the activation of several intracellular signaling pathways, including the RAS/MAPK/ERK, PI3K/AKT, PLCγ, and STAT pathways nih.govnih.govnih.gov. This compound, by inhibiting FGFR phosphorylation, effectively modulates these downstream cascades.

RAS/MAPK/ERK Pathway Inhibition

A significant impact of this compound is the inhibition of the RAS/MAPK/ERK pathway. This pathway is a major downstream effector of FGFR signaling and plays a crucial role in cell proliferation and differentiation nih.gov. Studies have shown that treatment with this compound leads to the interruption of ERK phosphorylation in several FGFR-amplified cell lines, suggesting that its anti-proliferative effects are mediated, at least in part, by inhibiting the FGFR/ERK pathway nih.govresearchgate.net. Inhibition of ERK1/2 phosphorylation has been established as a suitable surrogate marker for cellular FGFR inhibition nih.gov. In FGFR1-overexpressing DMS-114 cells and FGFR2-overexpressing MFM-223 cells, rogaratinib potently inhibited downstream signaling through ERK1/2 with IC₅₀ values of 20 nM and 11 nM, respectively nih.gov. The potency of ERK1/2 phosphorylation inhibition correlates directly with the sensitivity of these cell lines to this compound treatment nih.gov.

The inhibition of downstream signaling pathways like RAS/MAPK/ERK by this compound contributes to its observed efficacy in reducing proliferation in FGFR-addicted cancer cell lines researchgate.net.

PI3K/AKT/mTOR Pathway Modulation

The PI3K/AKT/mTOR pathway is a key downstream signaling cascade activated by FGFRs, playing a critical role in cell growth and survival mdpi.comnih.gove-juo.orgnih.govmdpi.com. Activated FGFRs can signal through FRS2-GRB2-GAB1 to drive the activation of the PI3K/AKT pathway nih.govmdpi.com. Inhibition of FGFR signaling by compounds like this compound can disrupt this pathway. Preclinical studies have shown that this compound treatment can lead to a decrease in the phosphorylation levels of AKT, a key component of this pathway, in certain cancer cell lines medchemexpress.comnih.govfrontiersin.org. However, activation of bypass signaling, such as through MET overexpression, can induce activation of downstream ERK1/2 and AKT, which may not be abrogated by this compound treatment in some contexts, suggesting potential resistance mechanisms involving the reactivation of this pathway medchemexpress.comfrontiersin.org. Increased PI3K/AKT/mTOR signaling, independent of upstream receptor tyrosine kinases, has also been described as a mechanism of acquired resistance to FGFR inhibitors oaepublish.com.

PLCγ Activation Inhibition

The PLCγ (Phospholipase C-gamma) pathway is another signaling branch activated by FGFRs nih.govmdpi.comnih.govnih.gov. Activated FGFRs can recruit and phosphorylate PLCγ, initiating signaling through the DAG/PKC or IP3-Ca2+ pathways mdpi.comnih.govnih.gov. This cascade is involved in various cellular processes, including proliferation and migration mdpi.com. By inhibiting FGFR activity, this compound is expected to disrupt the phosphorylation and subsequent activation of PLCγ, thereby modulating this downstream signaling branch.

STAT Pathway Modulation

The STAT (Signal Transducer and Activator of Transcription) pathway is also known to be activated by FGFRs mdpi.comnih.govmdpi.comnih.govnih.govfrontiersin.org. Activated FGFRs can phosphorylate JAK kinases, which subsequently leads to STAT activation mdpi.com. The STAT pathway plays roles in cell survival, growth, and migration nih.gov. Studies have shown that FGFR4 mutations can promote STAT3 phosphorylation nih.gov. This compound, as an FGFR inhibitor, would be expected to impact the activation of the STAT pathway downstream of FGFR signaling. Research has investigated the effects of this compound on the expression of p-STAT3/STAT3 protein in breast cancer cell lines medchemexpress.com.

Effects on Cellular Processes

Inhibition of FGFR signaling by this compound translates into significant effects on various cellular processes, particularly in cancer cells exhibiting dysregulated FGFR pathways.

Inhibition of Cell Proliferation in FGFR-Addicted Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines that are addicted to or overexpress FGFRs nih.govresearchgate.netnih.govaacrjournals.org. This includes cell lines derived from lung, breast, colon, and bladder cancer nih.govresearchgate.netnih.gov. The anti-proliferative effects are suggested to be mediated by the inhibition of FGFR and downstream pathways such as ERK phosphorylation nih.govresearchgate.net.

Data from preclinical studies illustrate the sensitivity of different cancer cell lines to this compound. For example, FGFR1-amplified lung cancer cell lines, such as H1581 and DMS114, have shown extreme sensitivity to this compound with GI50 values in the nanomolar range medchemexpress.com.

Here is a table summarizing representative data on the anti-proliferative activity of this compound in selected cancer cell lines:

Cell LineCancer TypeFGFR AlterationGI50 (nM)Source
H1581Lung CancerFGFR1 amplified36 - 244 medchemexpress.com
DMS114Lung CancerFGFR1 amplified36 - 244 medchemexpress.com
MDA-MB-453Breast CancerFGFR4 overexpressingNot specified, but sensitive nih.gov
MFM-223Breast CancerNot specifiedNot specified, but sensitive nih.gov
C51Colon CancerNot specifiedNot specified, but sensitive nih.gov

Note: GI50 values represent the concentration required for 50% inhibition of cell growth.

The efficacy of this compound in inhibiting proliferation has been shown to correlate strongly with FGFR mRNA expression levels in cancer models nih.govresearchgate.net.

Suppression of Cell Migration and Angiogenesis in in vitro Models

FGFR signaling is involved in cell migration and angiogenesis, processes critical for tumor invasion and growth researchgate.netoncotarget.commdpi.comnih.govmdpi.comnih.govmdpi.com. Angiogenesis, the formation of new blood vessels, is often stimulated by FGFs nih.govnih.govplos.org. This compound, as a pan-FGFR inhibitor, targets FGFRs on both cancer cells and stromal cells, including endothelial cells which are crucial for angiogenesis nih.gov.

Preclinical studies have shown that rogaratinib (this compound) potently inhibits the growth of endothelial cells induced by FGF2, with an IC50 of 16 nM harvard.edunih.gov. This indicates a direct inhibitory effect on the cellular components involved in angiogenesis. While specific in vitro data detailing the suppression of cancer cell migration by this compound were not prominently featured in the provided search results, the known role of FGFRs in migration and the compound's pan-FGFR inhibitory activity suggest a likely impact on this process. Studies with other agents targeting FGF/FGFR signaling have demonstrated inhibition of tumor and endothelial cell migration in vitro nih.govplos.org.

Preclinical Efficacy Studies of Bay1163877

In vitro Efficacy in Diverse Cancer Cell Lines

In vitro studies have demonstrated that BAY1163877 effectively reduces proliferation in a range of cancer cell lines that are considered FGFR-addicted. targetmol.comnih.govresearchgate.net The anti-proliferative effects are believed to be mediated through the inhibition of the FGFR/ERK signaling pathway. targetmol.comresearchgate.net

Lung Cancer Cell Line Sensitivity (e.g., FGFR1-amplified H1581, DMS114)

Preclinical data has indicated promising results for this compound in lung cancer models, specifically in cell lines exhibiting FGFR overexpression. nih.gov Studies screening the antitumor activity of this compound in lung cancer cell lines, including those with FGFR1 amplification, identified that FGFR1-amplified cell lines H1581 and DMS114 showed sensitivity to the inhibitor. medchemexpress.comnih.govresearchgate.net These cell lines demonstrated sensitivity to FGFR inhibitors with GI50 values below 250 nM. nih.gov Specifically, for H1581 and DMS114 cell lines, GI50 values for rogaratinib (B610551) (this compound) ranged from 36 to 244 nM. medchemexpress.com In contrast, other FGFR1-amplified lung cancer cell lines such as H1703, H520, and HCC95 showed resistance to FGFR inhibitors, which might be associated with MET expression. researchgate.net

Table 1: Sensitivity of Select Lung Cancer Cell Lines to this compound

Cell LineFGFR AlterationSensitivity to this compoundGI50 (nM) Range
H1581FGFR1 AmplifiedSensitive36 - 244
DMS114FGFR1 AmplifiedSensitive36 - 244
H1703FGFR1 AmplifiedResistantNot specified
H520FGFR1 AmplifiedResistantNot specified
HCC95FGFR1 AmplifiedResistantNot specified

Note: Sensitivity is based on reported in vitro studies. Specific GI50 values for resistant cell lines were not consistently available in the provided sources.

Treatment with rogaratinib resulted in a notable decrease in colony formation in sensitive cells like H1581P. medchemexpress.com The efficacy in these cell lines suggests that this compound can inhibit proliferation in lung cancer cells driven by FGFR alterations. nih.govnih.gov

Breast Cancer Cell Line Efficacy

In vitro profiling of this compound in a panel of breast cancer cell lines revealed a clear association between its efficacy and the expression levels of different FGFR isoforms. aacrjournals.org Genetic alterations of FGFRs, including gene amplifications (FGFR1, FGFR2, FGFR4) and elevated mRNA levels, are present in breast cancer cell lines and clinical samples across various subtypes. aacrjournals.org These findings suggest that breast cancer cell lines with specific FGFR expression profiles are responsive to this compound treatment. aacrjournals.org

Urothelial (Bladder) Cancer Cell Line Response

In vitro efficacy of this compound has been observed in cell lines derived from urothelial bladder cancer (UBC) with FGFR alterations. harvard.edusci-hub.seresearchgate.net Preclinical studies indicate that inhibition of FGFR3 can lead to reduced proliferation and improved survival in in vitro models of urothelial carcinoma with FGFR3 alterations. researchgate.net this compound has been shown to inhibit proliferation in FGFR-addicted bladder cancer cell lines. targetmol.comnih.gov

Colorectal Cancer Cell Line Sensitivity

This compound has demonstrated the ability to reduce proliferation in FGFR-addicted colorectal cancer cell lines. targetmol.comnih.govresearchgate.net Studies have shown that in vitro treatment with rogaratinib inhibits the growth of colorectal cancer cell lines. targetmol.comnih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Line Inhibition

In vitro efficacy has been reported for this compound in squamous cell carcinoma cell lines, including those originating from the head and neck, that harbor FGFR alterations. harvard.eduresearchgate.net this compound effectively inhibited the proliferation of SCC cells and suppressed downstream FGFR signaling in vitro. researchgate.net

Sarcoma Cell Line Sensitivity (e.g., Rhabdomyosarcoma, Osteosarcoma)

In vitro efficacy of FGFR inhibitors, including this compound, has been observed in sarcoma cell lines. harvard.edu Specifically, Rhabdomyosarcoma (RMS) cell lines with activating mutations in FGFR4 and Osteosarcoma cell lines with high FGFR1 expression have shown sensitivity to FGFR inhibition. harvard.edu While the provided information confirms in vitro efficacy in RMS and mentions sensitivity in osteosarcoma cell lines with high FGFR1 expression, detailed data specifically for this compound across a broad panel of sarcoma cell lines was not extensively available in the provided sources. harvard.edusci-hub.se

Correlation of Efficacy with FGFR mRNA Expression Levels

Preclinical in vivo profiling in xenograft models has identified tumor FGFR mRNA levels as a predictor of this compound efficacy. The anti-tumor efficacy observed in these models showed a strong correlation with FGFR mRNA expression levels, irrespective of the specific tumor type or the particular FGFR isoform being overexpressed. Studies utilizing techniques such as RNA in situ hybridization (RNAscope) and digital transcript counting (NanoString) have been employed to quantify FGFR1-3 mRNA levels in tumor biopsies. These studies suggest that high FGFR1-3 mRNA expression can identify tumors sensitive to FGFR inhibition by this compound, including tumors without apparent genetic aberrations in FGFR1-3 encoding genes.

In vivo Antitumor Activity in Preclinical Models

This compound has exhibited robust single-agent anti-tumor efficacy in several cell line- and patient-derived xenograft models characterized by FGFR overexpression or alterations. The observed efficacy is mediated by the inhibition of FGFR/ERK pathway signaling.

This compound has demonstrated significant anti-tumor activity in xenograft models derived from various cancer types known to exhibit FGFR overexpression or alterations.

Preclinical data has shown promising results for this compound in lung cancer models, including those with FGFR overexpression. Specifically, this compound was able to reduce the growth of FGFR1-overexpressing lung squamous cell carcinoma (SCC) xenograft models. Studies using FGFR1-amplified lung cancer cell lines, such as H1581 and DMS114, have shown sensitivity to this compound in vitro. In vivo efficacy has been observed in the DMS-114 lung cancer xenograft model and LU299 and LXFL1121 patient-derived xenograft (PDX) lung cancer models, which are driven by FGFR overexpression.

Genetic alterations of FGFRs, particularly FGFR1 gene amplification, are found in breast cancer. Elevated FGFR1 mRNA levels are also observed in breast cancer cell lines and clinical samples. Preclinical investigations of this compound monotherapy in various breast cancer models, including patient- or cell line-derived xenografts, have been conducted. In vitro profiling in breast cancer cell lines showed a clear association of efficacy with the expression levels of different FGFR isoforms. This compound monotherapy induced significant tumor growth inhibition in a subcutaneous mouse syngeneic 4T1 breast cancer model expressing elevated levels of FGFR2. In vivo single-agent efficacy has been observed in breast cancer xenograft models. Additionally, in combinatorial therapy, this compound re-sensitized xenograft models of antiestrogen-resistant breast cancer with FGFR1 amplification to fulvestrant (B1683766). Studies have also explored the correlation between high FGFR1-4 mRNA levels and response to selective FGFR inhibitors in breast cancer PDXs, suggesting that high FGFR1-4 mRNA levels may correlate better with efficacy than copy number alterations or individual FGFR mRNA levels.

Urothelial carcinoma frequently harbors genetic alterations in FGFR3. Preclinical studies have shown that this compound is a potent and selective FGFR1-4 inhibitor with anti-tumor activity in FGFR-addicted cell lines of various cancer types, including bladder cancer. In vivo, this compound has shown anti-tumor activity in a bladder cancer PDX model overexpressing FGFR2 mRNA. Clinical data also suggests activity in urothelial carcinoma patients selected by FGFR mRNA expression.

Aberrant activation of fibroblast growth factor signaling has been implicated in head and neck squamous cell carcinoma (HNSCC). This compound has been evaluated for its activity in preclinical squamous cell carcinoma models of different origins, including head and neck. This compound inhibited proliferation and downstream FGFR signaling in SCC cell lines in vitro. When applied in vivo, this compound was able to reduce the growth of a FGFR3-overexpressing head and neck SCC xenograft model, achieving significant reductions in tumor growth compared to the vehicle control. Preclinical models also included a patient-derived squamous head and neck cancer (HNSCC) xenograft (PDx) model overexpressing FGFR3 mRNA, which showed sensitivity to this compound.

Here is a summary of preclinical in vivo efficacy data for this compound in selected xenograft models:

Model TypeFGFR Alteration/OverexpressionObserved EfficacySource
Lung SCC Xenograft (FGFR1-overexpressing)FGFR1 OverexpressionReduced tumor growth (67-92% reduction)
Head and Neck SCC Xenograft (FGFR3-overexpressing)FGFR3 OverexpressionReduced tumor growth (67-92% reduction)
Bladder Cancer PDXFGFR2 mRNA OverexpressionAnti-tumor activity
Breast Cancer Syngeneic (4T1)Elevated FGFR2 levels>90% Tumor growth inhibition
Breast Cancer PDX (antiestrogen-resistant)FGFR1 AmplificationRe-sensitization to fulvestrant in combination
DMS-114 Lung Cancer XenograftFGFR OverexpressionEfficacy demonstrated
LU299 and LXFL1121 Lung Cancer PDXFGFR OverexpressionDurable partial and complete responses observed

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound135504326

Preclinical investigations into this compound have demonstrated significant anti-tumor activity in a range of cancer models, both in vitro and in vivo. These studies have focused on understanding the compound's effects on cell proliferation, signaling pathways, and tumor growth in models with dysregulated FGFR signaling.

Correlation of Efficacy with FGFR mRNA Expression Levels

Preclinical in vivo profiling in xenograft models has identified tumor FGFR mRNA levels as a predictor of this compound efficacy. The anti-tumor efficacy observed in these models showed a strong correlation with FGFR mRNA expression levels, irrespective of the specific tumor type surveyed or the particular FGFR isoform being overexpressed. Studies utilizing techniques such as RNA in situ hybridization (RNAscope) and digital transcript counting (NanoString) have been employed to quantify FGFR1-3 mRNA levels in tumor biopsies. Based on preclinical xenograft experiments, low to moderate FGFR1-3 mRNA overexpression was not sufficient for a robust drug response, leading to the use of stringent criteria (RNAscope score of 3 or 4 or a normalized Nanostring signal of 800 counts) for patient selection in clinical studies. These preclinical results suggest that high FGFR1-3 mRNA expression can identify tumors sensitive to FGFR inhibition by this compound, including patients with and without genetic aberrations of FGFR1-3 encoding genes. In breast cancer, studies with patient-derived xenografts (PDXs) have identified that high FGFR1–4 mRNA levels correlate better with FGFR inhibitor efficacy than copy number alterations or individual mRNA levels of each FGFR gene.

In vivo Antitumor Activity in Preclinical Models

This compound has exhibited robust single-agent anti-tumor efficacy in several cell line- and patient-derived xenograft models characterized by FGFR overexpression or alterations. The observed efficacy is mediated by the inhibition of FGFR/ERK pathway signaling.

This compound has demonstrated significant anti-tumor activity in xenograft models derived from various cancer types known to exhibit FGFR overexpression or alterations.

Preclinical data has shown promising results for this compound in lung cancer models, including those with FGFR overexpression. Specifically, this compound was able to reduce the growth of a FGFR1-overexpressing lung squamous cell carcinoma (SCC) xenograft model, achieving reductions in tumor growth by 67 to 92% as compared to the vehicle control. Studies using FGFR1-amplified lung cancer cell lines, such as H1581 and DMS114, have shown extreme sensitivity to this compound in vitro. In vivo efficacy has been observed in the DMS-114 lung cancer xenograft model and LU299 and LXFL1121 patient-derived xenograft (PDX) lung cancer models, which are driven by FGFR overexpression.

Genetic alterations of FGFRs, particularly FGFR1 gene amplification, are found in breast cancer. Elevated FGFR1 mRNA levels are also observed in breast cancer cell lines as well as clinical samples. Preclinical investigations of this compound monotherapy in various breast cancer models, including patient- or cell line-derived xenografts, have been conducted. In vitro profiling of this compound in a number of breast cancer cell lines showed a clear association of efficacy with expression levels of different FGFR isoforms. The efficacy was further investigated in several patient- or cell line-derived breast cancer in vivo models. This compound monotherapy induced tumor growth inhibition of greater than 90% in a subcutaneous mouse syngeneic 4T1 breast cancer model expressing elevated levels of FGFR2. In vivo single-agent efficacy has been observed in breast cancer xenograft models. Additionally, in combinatorial therapy, this compound re-sensitized xenograft models of antiestrogen-resistant breast cancer with FGFR1 amplification to fulvestrant. Studies have also explored the correlation between high FGFR1–4 mRNA levels and response to selective FGFR inhibitors in breast cancer PDXs, suggesting that high FGFR1–4 mRNA levels correlate better with FGFR inhibitor efficacy than copy number or individual mRNA levels of each FGFR gene.

Urothelial carcinoma shows a high frequency of genetic alterations particularly in FGFR3. Activating mutations, amplification, and fusions of FGFR3 often result in an FGFR3 overexpression. Preclinical studies have shown that this compound is a potent and selective FGFR1-4 inhibitor that showed anti-tumor activity in FGFR-addicted cell lines of various cancer types, including bladder cancer. In vivo, this compound has shown anti-tumor activity in a bladder cancer PDX model overexpressing FGFR2 mRNA. Clinical data also suggests activity in urothelial carcinoma patients selected by FGFR mRNA expression.

Aberrant activation in fibroblast growth factor signaling has been implicated in head and neck squamous cell carcinoma (HNSCC). This compound has been evaluated for its activity in preclinical squamous cell carcinoma models of different origins, including head and neck. This compound inhibited SCC cell proliferation as well as downstream FGFR signaling in vitro. When applied in vivo, this compound was able to reduce the growth of a FGFR3-overexpressing head and neck SCC xenograft model, achieving reductions in tumor growth by 67 to 92% as compared to the vehicle control. Preclinical models also included a patient-derived squamous head and neck cancer (HNSCC) xenograft (PDx) model overexpressing FGFR3 mRNA, which showed anti-tumor activity with this compound.

Here is a summary of preclinical in vivo efficacy data for this compound in selected xenograft models:

Model TypeFGFR Alteration/OverexpressionObserved EfficacySource
Lung SCC Xenograft (FGFR1-overexpressing)FGFR1 OverexpressionReduced tumor growth (67-92% reduction)
Head and Neck SCC Xenograft (FGFR3-overexpressing)FGFR3 OverexpressionReduced tumor growth (67-92% reduction)
Bladder Cancer PDXFGFR2 mRNA OverexpressionAnti-tumor activity
Breast Cancer Syngeneic (4T1)Elevated FGFR2 levels>90% Tumor growth inhibition
Breast Cancer PDX (antiestrogen-resistant)FGFR1 AmplificationRe-sensitization to fulvestrant in combination
DMS-114 Lung Cancer XenograftFGFR OverexpressionEfficacy demonstrated
LU299 and LXFL1121 Lung Cancer PDXFGFR OverexpressionDurable partial and complete responses observed

Xenograft Models of FGFR-Overexpressing Cancers

Esophageal Squamous Cell Carcinoma Xenograft Models

This compound has shown efficacy in preclinical models of esophageal squamous cell carcinoma (ESCC). In a FGFR1-overexpressing esophageal SCC xenograft model, this compound treatment led to a significant reduction in tumor growth researchgate.netresearchgate.net. Reductions in tumor growth ranging from 67% to 92% compared to the vehicle control were observed in FGFR1-overexpressing lung and esophageal SCC xenograft models, as well as a FGFR3-overexpressing head and neck SCC xenograft model researchgate.netresearchgate.net.

Hepatocellular Carcinoma Xenograft Models

Studies have also investigated the efficacy of this compound in hepatocellular carcinoma (HCC) xenograft models. This compound has demonstrated in vivo efficacy in HCC xenograft models harvard.eduresearchgate.net. Specifically, two HCC patient-derived xenograft models with elevated levels of FGFR3/4 or FGFR4 showed strong monotherapy efficacy with rogaratinib treatment, which was superior to established therapies with multikinase inhibitors researchgate.net.

Sarcoma Xenograft Models (e.g., Rhabdomyosarcoma)

This compound has shown activity in sarcoma models, including rhabdomyosarcoma (RMS). Amplification and activating mutations in FGFR4 have been identified in a subset of RMS patients, and FGFR inhibitors have shown potential effectiveness in RMS mouse models expressing mutated FGFR4 nih.govoncotarget.comnih.gov. The in vitro efficacy of rogaratinib in FGFR4-dependent cell lines was further supported by observed in vivo efficacy in xenograft models of rhabdomyosarcoma researchgate.net.

Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has exhibited strong in vivo efficacy in several patient-derived xenograft (PDX) models characterized by FGFR overexpression researchgate.netnih.gov. Preclinical models included a patient-derived squamous head and neck cancer (HNSCC) xenograft model overexpressing FGFR3 mRNA, a bladder cancer PDx model overexpressing FGFR2 mRNA, and a squamous esophageal cancer PDx model overexpressing FGFR1 mRNA aacrjournals.org. Anti-tumor efficacy in PDX models was largely independent of the tumor type or the specific FGFR isoform overexpressed aacrjournals.org. Durable partial and complete responses were observed in several PDX models driven by FGFR overexpression, such as FGFR1-overexpressing lung cancer PDX models nih.gov. A mouse-clinical trial setup profiled a set of HNSCC PDX models for their sensitivity to rogaratinib in monotherapy researchgate.net.

Analysis of Tumor Growth Inhibition and Regression

Analysis of preclinical studies consistently shows that this compound leads to tumor growth inhibition and, in some cases, regression. In FGFR1-overexpressing lung and esophageal SCC xenograft models and a FGFR3-overexpressing head and neck SCC xenograft model, this compound achieved reductions in tumor growth ranging from 67% to 92% compared to vehicle control researchgate.netresearchgate.net. In xenograft models, rogaratinib treatment at 50 and 75 mg/kg (QD) reduced tumor growth compared to the vehicle group with T/C volume ratios of 0.27 and 0.16, respectively nih.gov. Partial response rates of 22% (2/9 mice) were observed in both of these groups according to RECIST criteria, and stable disease was observed in 11% (1/9 mice) in the 75 mg/kg treatment group nih.gov. The effects on cell proliferation and tumor growth strongly suggest that rogaratinib inhibits FGFR-activation driven cancer growth in a dose-dependent manner with excellent efficacy in cancers with high FGFR expression nih.gov.

Pharmacodynamic Biomarkers in Preclinical in vivo Models (e.g., ERK phosphorylation)

Pharmacodynamic studies in preclinical in vivo models have investigated the effect of this compound on downstream signaling pathways, particularly the phosphorylation of Extracellular signal-regulated kinase (ERK). This compound inhibited proliferation of various cancer cell lines in vitro and phosphorylation of downstream signaling molecules researchgate.net. Inhibition of FGFR and ERK phosphorylation by rogaratinib treatment in several FGFR-amplified cell lines suggests that the anti-proliferative effects are mediated by FGFR/ERK pathway inhibition researchgate.netnih.gov. In vivo assessment of pharmacodynamic biomarkers for up to 24 hours in mice bearing FGFR2-driven NCI-H716 tumors after a single dose of rogaratinib showed a reduction in the phosphorylation of both FGFR2 and downstream ERK1/2 for 1 to 5 hours nih.gov. This reduction was consistent with unbound rogaratinib levels exceeding IC50 values nih.gov. The inhibition of ERK phosphorylation by rogaratinib mirrors the inhibition of FGFR4 phosphorylation in MDA-MB-453 cells or FGFR2 phosphorylation in NCI-H716 tumors and is consistent with sensitivity to proliferation inhibition in tested cell lines as well as inhibition of tumor growth in vivo nih.gov.

Investigation of Resistance Mechanisms and Combination Strategies

Mechanisms of Acquired Resistance to FGFR Inhibition

Acquired resistance to FGFR inhibitors can arise through several mechanisms, including the activation of alternative receptor tyrosine kinases, acquired gatekeeper mutations in FGFR, epithelial-to-mesenchymal transition, or activation of intracellular signaling pathways. Studies investigating resistance to FGFR inhibitors, including BAY1163877, have identified several key pathways involved.

Role of MET Activation and Gene Amplification in Resistance

Activation and overexpression of the MET kinase have been identified as a mechanism of acquired resistance to FGFR inhibitors, including this compound, in lung cancer cell lines. In FGFR1-amplified H1581 lung cancer cells, clones resistant to this compound (H1581BR) showed strong overexpression and activation of MET compared to parental cells. While MET amplification was observed in H1581 cells resistant to another FGFR inhibitor, AZD4547 (H1581AR), it was not found in the this compound-resistant H1581BR cells, suggesting that MET activation can mediate resistance through both amplification-dependent and independent mechanisms. Ectopic expression of MET in sensitive H1581 cells significantly induced resistance to this compound. MET overexpression leads to the activation of downstream signaling pathways, such as ERK1/2 and AKT, which are not inhibited by this compound treatment. This suggests that MET activation provides a bypass signal that circumvents the FGFR pathway inhibition by this compound.

ErbB3 Pathway Activation

The ErbB3 pathway has also been implicated in acquired resistance to FGFR inhibitors. In H1581 cells resistant to AZD4547, elevated levels of MET led to increased downstream signaling that activated ErbB3 in a MET-dependent manner. However, in H1581 cells resistant to this compound, the elevated levels of MET led to increased downstream signaling that activated signaling in an ErbB3-independent manner. This indicates that while MET activation is a common resistance mechanism, its downstream effects on pathways like ErbB3 may differ depending on the specific FGFR inhibitor.

STAT3 Activation in Response to FGFR TKIs

STAT3 activation has been implicated in mediating resistance to FGFR tyrosine kinase inhibitors (TKIs) in various cancer models. In H1581 lung cancer cells, STAT3 activation was observed in response to FGFR TKI treatment. While direct interaction with this compound leading to STAT3 activation is not explicitly detailed in the provided context, STAT3 activation represents a broader mechanism of bypass signaling that can contribute to resistance to FGFR inhibition.

P4HA2 Interaction in Resistance Development

Based on the provided search results, there is no specific information directly linking this compound to an interaction with P4HA2 in the context of resistance development. Therefore, content for this subsection cannot be generated from the provided data.

Preclinical Combination Therapy Approaches

Given the challenge of acquired resistance, preclinical investigations into combination therapies are crucial to enhance the efficacy of FGFR inhibitors like this compound and overcome or delay the emergence of resistance.

Combination with Standard-of-Care Chemotherapies (e.g., Docetaxel (B913), Cisplatin, Gemcitabine)

Preclinical studies have explored combining this compound with standard-of-care chemotherapies in various cancer models. In lung cancer models, combining this compound with docetaxel or a combination of carboplatin/paclitaxel resulted in enhanced efficacy compared to monotherapy with either agent. For instance, in the DMS-114 lung cancer model (FGFR1 amplified), combination treatment with this compound and docetaxel showed marked antitumor efficacy. Similarly, combining this compound with carboplatin/paclitaxel also resulted in improved efficacy.

In urothelial carcinoma, this compound has been investigated in combination with chemotherapy, including docetaxel, in clinical trials, building upon preclinical rationale. Early clinical data with a selective FGFR3 inhibitor combined with docetaxel in urothelial carcinoma patients showed increased activity in tumors with FGFR3 alterations, supporting the concept of combining FGFR inhibitors with docetaxel in this cancer type.

Preclinical data also supported the evaluation of this compound in combination with other agents, such as antihormonal therapy (fulvestrant) in breast cancer models, showing improved in vivo efficacy in some models resistant to endocrine therapy.

While comprehensive data tables detailing the outcomes of this compound combinations with docetaxel, cisplatin, or gemcitabine (B846) across various models were not fully available in the provided snippets to create detailed interactive tables, the search results indicate that these combinations have shown enhanced efficacy in preclinical settings.

Summary of Preclinical Combination Findings:

CombinationCancer Model(s)Observed Effect
This compound + DocetaxelLung cancer (DMS-114 PDX)Enhanced antitumor efficacy
This compound + Carboplatin/PaclitaxelLung cancer (DMS-114 PDX)Improved efficacy
This compound + Antihormonal therapy (Fulvestrant)Breast cancer models (some resistant to endocrine therapy)Improved in vivo efficacy

Combination with Anti-hormonal Therapies (e.g., Fulvestrant) in Breast Cancer Models

Preclinical investigations have explored the potential of combining this compound with anti-hormonal therapies, such as fulvestrant (B1683766), in breast cancer models. Hormonal deprivation can lead to FGFR1 overexpression, and both FGFR1 overexpression and/or amplification have been associated with resistance to hormonal monotherapy or in combination with palbociclib (B1678290). larvol.com This suggests a potential mechanism by which targeting FGFR1 could overcome or mitigate resistance to endocrine-based treatments.

Studies have shown that a triple blockade involving ER, CDK4/6, and FGFR1 appears to revert resistance observed with hormonal monotherapy or in combination with palbociclib in breast cancer models. larvol.com Preclinical data specifically evaluating this compound in combination with fulvestrant have indicated anti-tumor activity in breast cancer models, particularly in those with FGFR overexpression. researchgate.netharvard.edu These findings suggest that combining this compound with anti-hormonal therapy warrants further clinical investigation in patients with FGFR-overexpressing breast cancer. researchgate.net

Concurrent Inhibition with Alternative Signaling Pathways (e.g., MET inhibitors, MEK inhibitors)

Given the complexity of cancer signaling networks and the potential for compensatory pathway activation, research has investigated the effects of concurrently inhibiting FGFR with other signaling pathways, such as those involving MET or MEK.

Preclinical studies in FGFR1-amplified lung cancer cell lines have shown that activation of the MET kinase can confer acquired resistance to FGFR inhibitors, including this compound. researchgate.netnih.gov In these resistant cell lines, strong overexpression and activation of MET were observed. researchgate.netnih.gov Ectopic expression of MET in sensitive cell lines was sufficient to induce resistance to this compound, suggesting that MET activation can bypass dependency on FGFR signaling. researchgate.netnih.gov

Combination treatment with FGFR inhibitors and a MET inhibitor (such as crizotinib, which also inhibits ALK) or MET-specific siRNA synergistically inhibited cell proliferation in FGFR inhibitor-resistant lung cancer cell lines. researchgate.netnih.gov This indicates that concurrent inhibition of both FGFR and MET pathways could be a strategy to overcome acquired resistance mediated by MET activation. researchgate.netnih.gov

Furthermore, the combination of FGFR inhibitors with MEK inhibitors has been explored, particularly in the context of overcoming resistance mediated by MAPK pathway reactivation. researchgate.netmdpi.comd-nb.info Studies have shown that co-inhibition of the FGFR and MAPK pathways using FGFR inhibitors in combination with the MEK inhibitor trametinib (B1684009) demonstrated efficacy in inducing tumor degradation in xenografts derived from mesenchymal-like KRAS mutant cancer cell lines and patient-derived xenograft models. researchgate.netd-nb.info Reactivation of the RAS-MAPK pathway has been identified as a mechanism facilitating acquired resistance in FGFR1-amplified lung cancer. researchgate.net Combining FGFR and MEK blockade upfront has been suggested as a rationale to potentially prevent or overcome this resistance mechanism. researchgate.net

Synergistic Effects in Overcoming Acquired Drug Resistance

Acquired resistance to targeted therapies, including FGFR inhibitors, is a significant challenge in cancer treatment. researchgate.netmdpi.come-juo.org Resistance mechanisms can involve secondary mutations in the target gene or the activation of alternative signaling pathways. e-juo.org Preclinical data suggest that this compound, like other FGFR inhibitors, can face the challenge of acquired resistance. researchgate.netnih.gov

Studies have investigated the mechanisms of acquired resistance to this compound in FGFR1-amplified lung cancer cell lines. researchgate.netnih.govresearchgate.net Clones resistant to this compound were established and analyzed. researchgate.netnih.govresearchgate.net These resistant cells exhibited significantly higher resistance to this compound compared to parental sensitive cells. researchgate.net

One identified mechanism of acquired resistance to this compound in these models is the activation and overexpression of MET. researchgate.netnih.gov As discussed in Section 5.2.3, combining this compound with a MET inhibitor showed synergistic effects in inhibiting the proliferation of these resistant cells, highlighting a strategy to overcome this specific resistance mechanism. researchgate.netnih.gov

The rationale for combining FGFR inhibitors with agents targeting other pathways, such as MEK, also extends to overcoming acquired resistance. researchgate.netmdpi.comd-nb.info By simultaneously blocking parallel or compensatory pathways that become activated upon FGFR inhibition, synergistic effects can be achieved, potentially preventing or reversing drug resistance. researchgate.netmdpi.commdpi.com

The development of resistance underscores the importance of exploring rational combination therapies to achieve more durable responses and overcome the emergence of acquired drug resistance in patients treated with FGFR inhibitors like this compound. mdpi.come-juo.org

Table 1: In vitro Sensitivity of Lung Cancer Cell Lines to Rogaratinib (B610551) (this compound)

Cell LineFGFR1 AmplificationRogaratinib GI50 (nM)Sensitivity
H1581Yes36-244Sensitive
DMS114Yes36-244Sensitive
H1581AR (Resistant)Yes>3986Resistant
H1581BR (Resistant)Yes>3986Resistant

Table 2: Effect of Combination Treatment on Cell Proliferation in Resistant Cell Lines

Cell LineResistance MechanismCombination TreatmentEffect on Cell Proliferation
H1581AR / H1581BRMET activation/overexpressionFGFR inhibitor + MET inhibitor (e.g., crizotinib)Synergistic inhibition
Mesenchymal-like KRAS mutantMAPK pathway reactivationFGFR inhibitor + MEK inhibitor (e.g., trametinib)Tumor degradation (in xenografts)

Discovery and Development Research Paradigms of Bay1163877

De Novo Structure-Based Design Methodologies

The identification of BAY1163877 originated from a de novo structure-based design approach acs.orgnih.govaacrjournals.org. This methodology leverages the three-dimensional structural information of the target protein, in this case, the FGFR kinase domain, to design small molecules that can bind with high affinity and specificity. This process typically involves computational modeling and rational drug design principles to predict and optimize interactions between the potential inhibitor and the kinase binding site. The goal is to create novel chemical scaffolds that effectively block the enzymatic activity of the target.

Medicinal Chemistry Optimization Strategies

Following the initial design, extensive medicinal chemistry optimization strategies were employed to refine the properties of the lead compounds, ultimately leading to this compound acs.orgnih.govaacrjournals.org. These strategies focused on improving key characteristics such as potency, selectivity against off-targets, metabolic stability, and pharmacokinetic profile to ensure the compound would be suitable for oral administration and exhibit favorable behavior in biological systems researchgate.netacs.orgnih.govaacrjournals.org. Data on the structure-activity relationship of the benzothiophenyl-pyrrolotriazine structure class, to which this compound belongs, were crucial in this optimization process aacrjournals.org.

Preclinical Biomarker Identification and Validation

A significant aspect of the preclinical research for this compound involved the identification and validation of biomarkers to predict treatment response researchgate.netharvard.eduresearchgate.net. This was driven by the understanding that aberrant FGFR signaling, often caused by genetic alterations, plays a key role in the development and progression of various cancers harvard.edunih.gov.

FGFR mRNA Expression as a Predictive Biomarker in Preclinical Models

High tumor FGFR mRNA expression levels were extensively explored as a potential biomarker selection strategy in preclinical models researchgate.netresearchgate.net. Studies demonstrated a strong correlation between high tumor FGFR mRNA expression and response to rogaratinib (B610551), independent of tumor type and the specific FGFR subtype overexpression researchgate.netresearchgate.netnih.gov. This observation suggested that using tumor FGFR mRNA expression could be a beneficial stratification biomarker in clinical trials nih.gov. Preclinical models, including patient-derived xenografts (PDx) from squamous head and neck cancer, bladder cancer, and squamous esophageal cancer, which overexpressed different FGFR subtypes (FGFR3, FGFR2, and FGFR1 mRNA, respectively), were used to validate this correlation researchgate.net.

FGFR Gene Amplifications, Mutations, and Fusions as Research Targets

FGFR gene alterations, including amplifications, mutations, and fusions, are frequently observed in various solid tumors and were key research targets in understanding the potential applicability of this compound harvard.edunih.govlarvol.com. Genetic profiling of tumors has shown that FGFR aberrations occur in a significant percentage of cancers, with gene amplifications being the most common type, followed by mutations and rearrangements leading to fusion proteins harvard.edunih.gov. Preclinical studies investigated the activity of this compound in cell lines and xenograft models harboring these specific genetic alterations, demonstrating potent cytotoxic activity toward cell lines that express constitutively active FGFRs or aberrantly express them due to gene alteration harvard.edu. While genetic alterations are important, research also indicated that high mRNA expression could be a predictor of response even in the absence of apparent genetic aberrations larvol.comtesisenred.net.

Exploration of Alternative and Complementary Biomarker Strategies

Beyond FGFR mRNA expression and genetic alterations, the exploration of alternative and complementary biomarker strategies was also part of the preclinical research paradigm harvard.edu. Potential pharmacodynamic markers, such as phosphorylated FGFRs and phosphorylated proteins in downstream signaling pathways like MAPK, were considered harvard.edunih.gov. Additionally, serum FGF23 was explored as a potential surrogate marker for hyperphosphatemia, a known effect of FGFR inhibition harvard.edu. The aim was to identify a reliable and reproducible set of biomarkers capable of identifying the patient population most likely to respond to FGFR inhibition across different tumor histologies harvard.edu. This included investigating potential biomarkers of response to FGFR inhibitors in contexts like ER+ metastatic breast cancer, where high mRNA of FGFR1-4 was identified as a potential predictor tesisenred.net.

Comparative Analysis with Other FGFR Inhibitors in Preclinical Settings

Preclinical studies also involved comparative analyses of this compound with other FGFR inhibitors researchgate.netlarvol.comnih.gov. These comparisons aimed to understand the relative potency, selectivity, and efficacy of rogaratinib compared to other agents in development or already available. While some multi-targeted tyrosine kinase inhibitors (MTKIs) also target FGFRs, they often have a wider range of targets, which can lead to different efficacy profiles and potentially more adverse events larvol.comnih.gov. Rogaratinib was designed as a highly selective pan-FGFR inhibitor researchgate.netnih.govnih.gov. Preclinical comparisons with MTKIs like lucitanib (B1684532) in breast cancer PDX models showed that while lucitanib might exhibit higher efficacy in some models, potentially due to broader target inhibition impacting proliferation and vascularization, rogaratinib demonstrated robust efficacy in models with high FGFR expression, supporting the strategy of using FGFR mRNA expression for patient selection larvol.comtesisenred.net. The development landscape includes various selective FGFR inhibitors with different specificities and binding mechanisms (reversible, irreversible) nih.govnih.gov.

Pan-FGFR vs. Selective FGFR Inhibitors

FGFR inhibitors can be broadly categorized as either pan-FGFR inhibitors, which target multiple FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4), or selective inhibitors that primarily target one or a subset of these receptors. nih.govcancer.govmedchemexpress.com Many early tyrosine kinase inhibitors showed activity against FGFRs but lacked selectivity, also inhibiting other receptor tyrosine kinases such as VEGFRs and PDGFRs. nih.gov This lack of selectivity could potentially lead to off-target side effects. nih.gov

This compound is characterized as a highly potent and selective pan-FGFR inhibitor, designed to inhibit the activity of FGFR1, FGFR2, FGFR3, and FGFR4. nih.govresearchgate.netcancer.govresearchgate.net This pan-inhibition profile distinguishes it from more selective inhibitors that may focus on only one or two FGFR subtypes. researchopenworld.com

Comparison of Inhibitory Profiles and Research Applications

Research has demonstrated that this compound potently inhibits FGFRs 1, 2, 3, and 4 in in vitro kinase activity assays. nih.govresearchgate.net Studies have reported IC50 values indicating high potency across these subtypes. For instance, IC50 values of 1.8 nM for FGFR1, <1 nM for FGFR2, 9.2 nM for FGFR3, and 1.2 nM for FGFR4 have been reported in radiometric kinase activity assays. nih.gov Another source lists IC50 values of 11.2 nM for FGFR1, <1 nM for FGFR2, 18.5 nM for FGFR3, and 201 nM for FGFR4. medchemexpress.com While primarily selective for FGFRs, some research indicates inhibition of other kinases at higher concentrations, such as VEGFR3. nih.govmedchemexpress.com KINOMEscan™ profiling involving 468 kinase targets showed high selectivity for FGFRs, with only a limited number of other kinases showing significant competition binding at higher concentrations. nih.gov

The research applications of this compound have primarily focused on evaluating its antitumor activity in preclinical cancer models. In vitro studies have shown that it inhibits cell proliferation in various FGFR-addicted cancer cell lines, including those from colon, lung, and bladder cancer. nih.govresearchgate.net This antiproliferative effect is suggested to be mediated by the inhibition of FGFR/ERK pathway phosphorylation. researchgate.net

In vivo studies have demonstrated strong efficacy of this compound in several cell line- and patient-derived xenograft models characterized by FGFR overexpression. nih.govresearchgate.net The observed efficacy in these models has shown a correlation with FGFR mRNA expression levels in tumors. nih.govresearchgate.net Research has also explored the combination of this compound with standard-of-care therapies, showing additive activity in certain cancer models, such as lung and colorectal cancer. nih.gov Preclinical studies have also investigated its activity in breast cancer models, showing an association between efficacy and the expression levels of different FGFR isoforms, and exploring combinations with antihormonal therapy. aacrjournals.org

Here is a summary of reported in vitro inhibitory data for this compound:

TargetIC50 (nM)Source
FGFR11.8 nih.gov
FGFR2<1 nih.govmedchemexpress.com
FGFR39.2 nih.gov
FGFR41.2 nih.gov
FGFR111.2 medchemexpress.com
FGFR318.5 medchemexpress.com
FGFR4201 medchemexpress.com
VEGFR3/FLT4127 medchemexpress.com
CSF1R166 nih.gov
VEGFR3130 nih.gov
Tie21300 nih.gov

Note: IC50 values may vary slightly between different studies and assay conditions.

The preclinical research findings support the potential of this compound as a therapeutic agent in cancers driven by aberrant FGFR signaling, highlighting its potency and selectivity as a pan-FGFR inhibitor and its efficacy in relevant in vitro and in vivo models. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Investigation of BAY1163877 in Emerging Preclinical Disease Models

The preclinical evaluation of this compound is extending to disease models where FGFR signaling may play a role, but which have not been the primary focus of initial studies.

Succinate Dehydrogenase-Deficient Gastrointestinal Stromal Tumor (SDH-deficient GIST) Research

SDH-deficient GIST represents a rare subtype of GIST that often lacks the common KIT and PDGFRA mutations and can be resistant to standard tyrosine kinase inhibitors like imatinib (B729) and sunitinib. The medical management of this subtype remains controversial due to limited data. Research into agents with anti-FGFR activity in this setting is needed. A phase II trial (NCT04595747) has been investigating rogaratinib (B610551) in patients with SDH-deficient GIST, regardless of FGFR status, alongside sarcomas with FGFR alterations. This indicates a potential future research avenue to understand the efficacy and underlying mechanisms of this compound in this specific GIST population.

FGFR-Driven Neoplasms Beyond Current Focus Areas

While this compound has been investigated in several cancer types with known FGFR alterations, including lung, breast, colon, and urothelial carcinoma, its potential in other FGFR-driven neoplasms warrants further exploration. FGFR alterations, such as amplifications, mutations, and fusions, occur in a wide variety of cancers, including those of the urinary bladder, breast, ovary, prostate, endometrium, lung, and stomach. For instance, FGFR1 amplification has been noted in squamous non-small cell lung cancers, oral squamous cell carcinoma, ovarian cancer, bladder cancer, and rhabdomyosarcoma. Activating mutations and amplifications of FGFR2 have been observed in endometrial and gastric cancers. Future preclinical studies could investigate the activity of this compound in these and other tumor types where FGFR alterations are identified but have not been extensively studied with this specific inhibitor.

Advanced Mechanistic Studies

Further research is needed to fully elucidate the complex mechanisms by which this compound exerts its effects and how FGFR signaling is regulated in different contexts.

Detailed Analysis of Ligand-Independent Activation Mechanisms

FGFRs can be activated through various mechanisms, including ligand binding and ligand-independent activation resulting from genetic alterations like mutations, amplifications, or translocations that lead to constitutive dimerization. While this compound is an ATP-competitive inhibitor targeting the kinase domain, a detailed analysis of its efficacy against different forms of ligand-independent FGFR activation, beyond just overexpression, could provide valuable insights. Understanding how effectively it inhibits signaling driven by specific mutations or fusion proteins that cause constitutive activation is an area for future mechanistic studies.

Investigation of Context-Dependent Regulatory Mechanisms of FGFR Signaling

The regulatory mechanisms governing FGFR signaling can differ depending on the tumor type and its molecular context. Genetic and epigenetic alterations, including DNA methylation, histone remodeling, and microRNA regulation, can influence FGFR1-4 genes. Future research could focus on how these context-dependent regulatory mechanisms impact the sensitivity or resistance to this compound and how the inhibitor affects these regulatory networks. This could involve detailed studies in various cell lines and preclinical models representing different tumor types and molecular backgrounds.

Novel Combination Strategies for Preclinical Evaluation

Preclinical data has shown that this compound can demonstrate additive activity with standard-of-care therapies in models like lung and colorectal cancer. Exploring novel combination strategies is a key future research direction to potentially enhance efficacy and overcome resistance mechanisms. This could involve combining this compound with other targeted therapies, such as inhibitors of parallel or downstream pathways, or with immunotherapy agents. For example, preclinical studies have investigated combinations with antihormonal therapy in breast cancer models, and clinical trials are exploring combinations with immune checkpoint inhibitors in urothelial carcinoma. Future preclinical evaluations could systematically assess combinations with a wider range of therapeutic agents in various cancer models to identify synergistic interactions and inform future clinical trial designs.

The Chemical Compound this compound: Research Avenues

This article focuses on specific research directions and unexplored avenues concerning the chemical compound this compound, a potent and selective fibroblast growth factor receptor (FGFR) inhibitor also known as Rogaratinib. uni.lu

Q & A

Q. What molecular targets and pathways are primarily inhibited by BAY1163877 in cancer research?

this compound is a selective fibroblast growth factor receptor (FGFR) inhibitor, primarily targeting FGFR1. It suppresses downstream signaling pathways, including phosphorylation of STAT3, which is critical for cancer cell proliferation and survival. FGFR1 inhibition reduces tumor growth by disrupting pathways involved in cell cycle progression and apoptosis resistance .

Q. What in vitro assays are recommended for initial assessment of this compound's anti-proliferative effects?

Key assays include:

  • CCK-8 assays to determine IC50 values and cell viability.
  • Colony formation assays to evaluate long-term proliferative capacity.
  • Flow cytometry (Annexin V/PI staining) to quantify apoptosis.
  • Western blotting to measure FGFR1 and STAT3 phosphorylation levels. These methods enable robust quantification of dose-dependent responses and mechanistic validation .

Q. How should researchers select cell lines for studying this compound's efficacy?

Prioritize cell lines with differential FGFR1 expression (e.g., MDA-MB-231 for high FGFR1 vs. MCF-7 for low FGFR1). Validate baseline FGFR1 levels using qRT-PCR and Western blotting to ensure biological relevance. This stratification helps isolate FGFR1-specific effects from off-target mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's efficacy in combination therapies?

  • Use dose-response matrices to test synergies with other inhibitors (e.g., AZD4547, SU11274).
  • Measure combination indices (e.g., Chou-Talalay method) to quantify synergistic, additive, or antagonistic effects.
  • Include controls for single-agent and vehicle treatments to isolate combinatorial impacts. Evidence from H1581AR/H1581BR cell models demonstrates that combining this compound with other FGFR inhibitors (e.g., AZD4547) reduces cell survival rates by 30–50% compared to monotherapy .

Q. How to address contradictory data on this compound's efficacy in cell lines with varying FGFR1 expression levels?

  • Mechanistic follow-up : Perform siRNA-mediated FGFR1 knockdown in high-FGFR1 cells (e.g., MDA-MB-231) to confirm target specificity.
  • Off-target profiling : Use kinase selectivity assays (e.g., KINOMEscan) to identify secondary targets.
  • Pathway analysis : Evaluate alternative survival pathways (e.g., MAPK/ERK) via phosphoproteomics in low-FGFR1 cells (e.g., MCF-7) where this compound still induces apoptosis .

Q. What statistical methods are critical for interpreting apoptosis data from this compound-treated cells?

  • Apply two-way ANOVA to compare apoptosis rates across treatment groups and cell lines.
  • Use Bonferroni correction for multiple comparisons to reduce Type I errors.
  • Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values. For example, flow cytometry data in MDA-MB-231 cells shows a 2.5-fold increase in apoptosis post-treatment, requiring rigorous statistical validation .

Q. How to optimize experimental conditions for studying resistance mechanisms to this compound?

  • Generate resistant cell lines via chronic exposure to incrementally increasing this compound doses.
  • Perform RNA-seq or whole-exome sequencing to identify mutations or upregulated bypass pathways (e.g., MET kinase activation).
  • Validate findings using pharmacologic inhibition (e.g., MET inhibitors) to restore sensitivity. Studies on H1581AR cells reveal that MET activation confers resistance to FGFR-targeted therapies, necessitating multi-omics approaches .

Data Analysis and Reproducibility

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Detailed protocols : Document reagent lot numbers, incubation times, and instrument settings.
  • Data transparency : Publish raw data (e.g., flow cytometry FCS files, Western blot uncropped images) in supplementary materials.
  • Independent replication : Collaborate with external labs to validate key findings using identical cell lines and doses .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Measure plasma and tumor drug concentrations to ensure adequate exposure.
  • Tumor microenvironment (TME) modeling : Use 3D spheroids or co-culture systems to mimic stromal interactions.
  • In vivo validation : Conduct xenograft studies with FGFR1-overexpressing models, monitoring tumor volume and metastasis .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in interpreting IC50 values for this compound, and how to mitigate them?

  • Pitfall : Overlooking assay interference (e.g., compound solubility, cytotoxicity in vehicle controls).
  • Solution : Include internal controls (e.g., DMSO-only wells) and validate results across multiple assays (e.g., colony formation vs. CCK-8).
  • Normalization : Use baseline viability data from untreated cells to standardize IC50 calculations .

Q. How to design a robust study investigating this compound's effects on STAT3 signaling?

  • Time-course experiments : Assess phosphorylation dynamics at 0, 6, 12, and 24 hours post-treatment.
  • Inhibitor controls : Co-treat with STAT3 inhibitors (e.g., Stattic) to confirm pathway dependency.
  • Multiplex assays : Use Luminex or ELISA panels to quantify parallel pathway activation (e.g., AKT, ERK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.